molecular formula C11H22N4 B2982049 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine CAS No. 1856046-70-2

5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B2982049
CAS No.: 1856046-70-2
M. Wt: 210.325
InChI Key: PIQWXDXWPWFFFQ-UHFFFAOYSA-N
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Description

5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with butyl, methyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-amino-5-methylpyrazole with butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar in structure but lacks the butyl and ethyl substitutions.

    1-ethyl-3-amino-5-methylpyrazole: Shares the pyrazole core but differs in the substitution pattern.

    5-amino-3-methyl-1-phenylpyrazole: Another related compound with different substituents.

Uniqueness

5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[[butyl(methyl)amino]methyl]-1-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4/c1-4-6-7-14(3)9-10-8-11(12)13-15(10)5-2/h8H,4-7,9H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQWXDXWPWFFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC(=NN1CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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